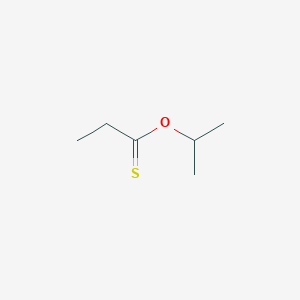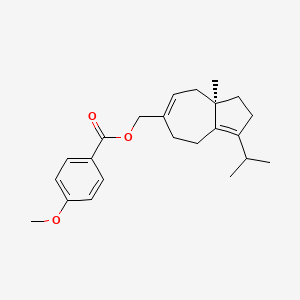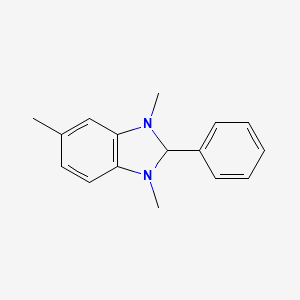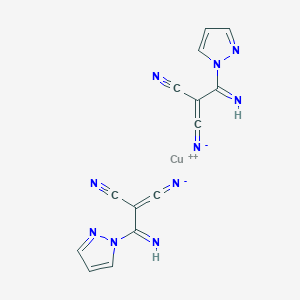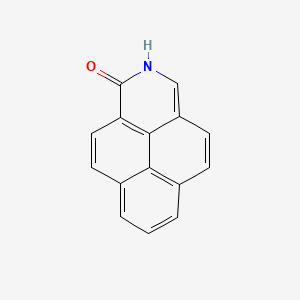
2-Aza-1-hydroxypyrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aza-1-hydroxypyrene is a heterocyclic aromatic compound with the molecular formula C15H9NO. It is structurally related to pyrene, a polycyclic aromatic hydrocarbon, but with a nitrogen atom replacing one of the carbon atoms in the pyrene ring system. This modification introduces unique chemical properties and reactivity, making this compound an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aza-1-hydroxypyrene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 1-hydroxypyrene with a nitrogen-containing reagent to introduce the aza group. The reaction conditions often require a catalyst and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparations but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions: 2-Aza-1-hydroxypyrene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups such as nitro, sulfonyl, or halogen atoms .
科学的研究の応用
2-Aza-1-hydroxypyrene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and DNA binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of advanced materials, including organic semiconductors and photoactive compounds
作用機序
The mechanism by which 2-Aza-1-hydroxypyrene exerts its effects involves its interaction with molecular targets such as enzymes and DNA. The nitrogen atom in the aza group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding properties. These interactions can modulate the activity of enzymes and affect DNA replication and transcription processes .
類似化合物との比較
1-Hydroxypyrene: Lacks the nitrogen atom, resulting in different chemical properties and reactivity.
2-Aza-1-hydroxyphenanthrene: Another aza compound with a different ring structure, leading to distinct reactivity and applications.
Aza-diarylethenes: Compounds with similar aza groups but different overall structures and photochemical properties
Uniqueness: 2-Aza-1-hydroxypyrene’s unique combination of a hydroxyl group and an aza group in the pyrene ring system gives it distinct chemical properties, making it valuable for various applications in research and industry. Its ability to undergo diverse chemical reactions and interact with biological molecules sets it apart from other similar compounds .
特性
CAS番号 |
97284-34-9 |
|---|---|
分子式 |
C15H9NO |
分子量 |
219.24 g/mol |
IUPAC名 |
6-azatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),2,4(16),7,9,11(15),12-heptaen-5-one |
InChI |
InChI=1S/C15H9NO/c17-15-12-7-6-10-3-1-2-9-4-5-11(8-16-15)14(12)13(9)10/h1-8H,(H,16,17) |
InChIキー |
KPWKQHVVKGWRLS-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CNC4=O)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


acetonitrile](/img/structure/B14335301.png)
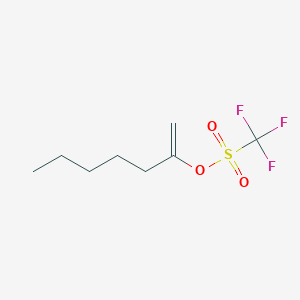
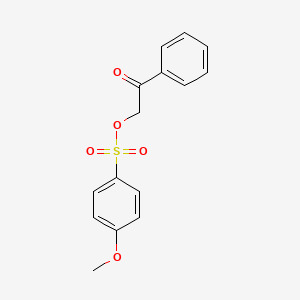

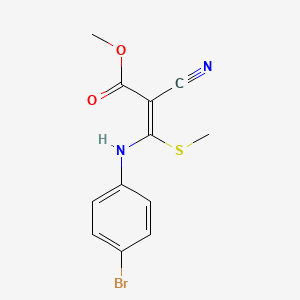
![Benzene, 1,1'-[(3-methylbutylidene)bis(thio)]bis-](/img/structure/B14335318.png)

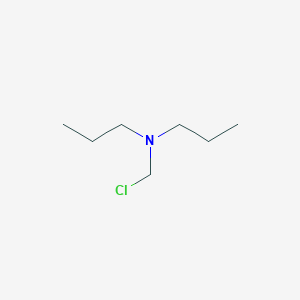
![2-[(2,4,4-Trimethylpentan-2-yl)amino]ethane-1-thiol](/img/structure/B14335340.png)
![N-Methyl-2-[(phenylsulfanyl)methyl]prop-2-enamide](/img/structure/B14335358.png)
